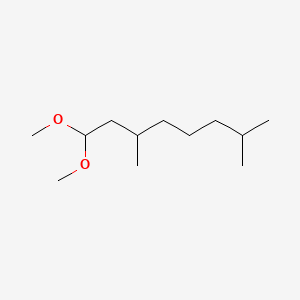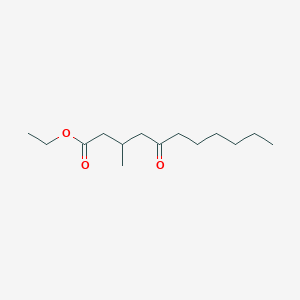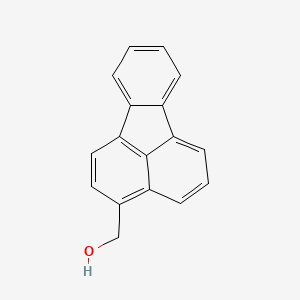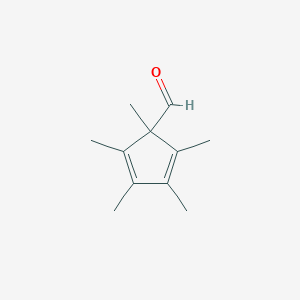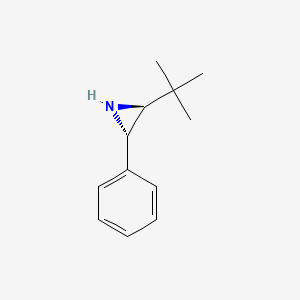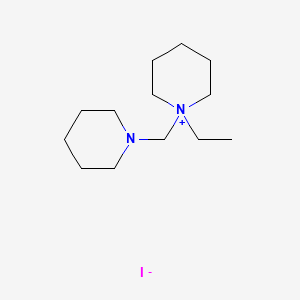
1-Ethyl-1-(piperidinomethyl)piperidinium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-1-(piperidinomethyl)piperidinium iodide is a chemical compound with the molecular formula C13H27N2I It is a quaternary ammonium salt that features a piperidinium core with an ethyl group and a piperidinomethyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-1-(piperidinomethyl)piperidinium iodide typically involves the quaternization of 1-ethylpiperidine with piperidinomethyl iodide. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium salt. The reaction can be represented as follows:
[ \text{1-Ethylpiperidine} + \text{Piperidinomethyl iodide} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-Ethyl-1-(piperidinomethyl)piperidinium iodide can undergo various chemical reactions, including:
Substitution Reactions: The iodide ion can be substituted with other nucleophiles, leading to the formation of different quaternary ammonium salts.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents are required.
Complex Formation: It can form complexes with various metal ions, which can be useful in catalysis and other applications.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides, aryl halides, and other nucleophiles. Conditions typically involve mild temperatures and solvents like acetonitrile or dichloromethane.
Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or other oxidizing/reducing agents can be used under controlled conditions.
Complex Formation: Metal salts and appropriate ligands are used to form complexes, often under ambient conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of quaternary ammonium salts, while complex formation can result in metal-ligand complexes with distinct properties.
Applications De Recherche Scientifique
1-Ethyl-1-(piperidinomethyl)piperidinium iodide has several scientific research applications, including:
Chemistry: Used as a phase-transfer catalyst in organic synthesis, facilitating reactions between compounds in different phases.
Biology: Investigated for its potential as a biological probe or as a component in drug delivery systems.
Medicine: Explored for its antimicrobial properties and potential use in developing new therapeutic agents.
Industry: Utilized in the formulation of specialty chemicals and materials, including ionic liquids and surfactants.
Mécanisme D'action
The mechanism of action of 1-Ethyl-1-(piperidinomethyl)piperidinium iodide involves its interaction with molecular targets through ionic and covalent bonding. The quaternary ammonium group can interact with negatively charged sites on biological molecules, affecting their function. In catalysis, the compound can facilitate the transfer of reactants between phases, enhancing reaction rates and selectivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Ethyl-1-methylpiperidinium iodide
- 1-Butyl-1-methylpiperidinium iodide
- 1-Hexyl-3-methylimidazolium iodide
Uniqueness
1-Ethyl-1-(piperidinomethyl)piperidinium iodide is unique due to its specific structure, which combines a piperidinium core with both ethyl and piperidinomethyl groups. This structure imparts distinct chemical properties, such as enhanced solubility and reactivity, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
73771-90-1 |
|---|---|
Formule moléculaire |
C13H27IN2 |
Poids moléculaire |
338.27 g/mol |
Nom IUPAC |
1-ethyl-1-(piperidin-1-ylmethyl)piperidin-1-ium;iodide |
InChI |
InChI=1S/C13H27N2.HI/c1-2-15(11-7-4-8-12-15)13-14-9-5-3-6-10-14;/h2-13H2,1H3;1H/q+1;/p-1 |
Clé InChI |
LCBPTCKYUGUDNM-UHFFFAOYSA-M |
SMILES canonique |
CC[N+]1(CCCCC1)CN2CCCCC2.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



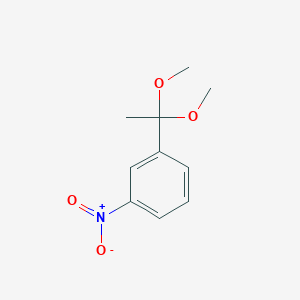
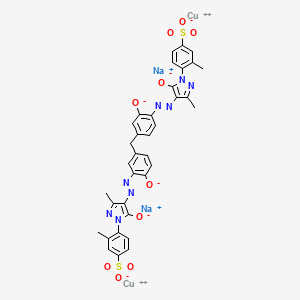

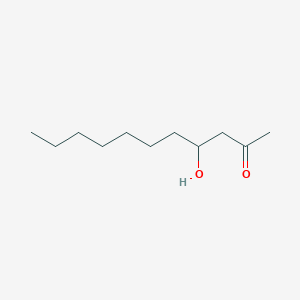

![[[(6-Methylpyridin-2-yl)amino]-phosphonomethyl]phosphonic acid](/img/structure/B14461804.png)
